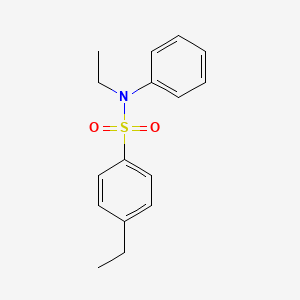

N,4-diethyl-N-phenylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,4-diethyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-3-14-10-12-16(13-11-14)20(18,19)17(4-2)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOJIPSPMFLNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N(CC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N,4 Diethyl N Phenylbenzenesulfonamide

Classical and Contemporary Approaches to N-Phenylbenzenesulfonamide Synthesis

The foundational method for synthesizing N-phenylbenzenesulfonamides, including N,4-diethyl-N-phenylbenzenesulfonamide, is the reaction between an aniline (B41778) derivative and a sulfonyl chloride. This approach has been a cornerstone of organic synthesis for many years.

Condensation Reactions of Anilines with Sulfonyl Chlorides

The most direct and widely employed route to this compound is the condensation reaction between N-ethylaniline and 4-ethylbenzenesulfonyl chloride. This nucleophilic substitution reaction involves the attack of the nitrogen atom of the secondary amine (N-ethylaniline) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. ncert.nic.in

This classical method remains highly relevant due to its efficiency and the ready availability of the starting materials. ijarsct.co.innih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, which drives the reaction to completion. cbijournal.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates careful control over reaction parameters. Key factors include the choice of base and solvent, as well as the regulation of temperature and reaction duration.

The selection of a suitable base is critical for efficient sulfonylation. Both organic bases, such as pyridine (B92270) and triethylamine, and inorganic bases, like potassium carbonate, are commonly used. cbijournal.com The base neutralizes the HCl generated during the reaction, preventing the protonation of the amine reactant and thereby maintaining its nucleophilicity. The choice of base can significantly influence the reaction rate and the formation of side products.

The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Solvents such as diethyl ether, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) are frequently employed. cbijournal.comresearchgate.net The polarity and solvating power of the solvent can affect the reaction kinetics and the solubility of the product, which in turn influences its isolation and purification. For instance, carrying out the reaction in a mixture of ethanol (B145695) and THF has been shown to be effective. researchgate.net

Table 1: Effect of Solvent on the Synthesis of 4-methyl-N-phenylbenzenesulfonamide

| Entry | Solvent | Reaction Conditions | Yield (%) |

| a | Solvent-free | - | Low |

| k | THF | 25 °C and MW (160 W, 70 °C) | Moderate |

This table is based on data for a similar compound and illustrates the general effect of solvent choice. researchgate.net

Temperature is a key parameter that governs the rate of the sulfonylation reaction. While some preparations are conducted at room temperature, others may require cooling (e.g., 0 °C) or heating to proceed at a desirable rate. cbijournal.com The optimal temperature is a balance between achieving a reasonable reaction time and minimizing the formation of degradation products or side reactions.

The duration of the reaction is also critical for maximizing the yield. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the point at which the starting materials have been consumed and the reaction is complete. researchgate.net Increasing the reaction time can lead to a higher degree of sulfonation up to an optimal point. researchgate.netrsc.org

Table 2: Influence of Reaction Time on Sulfonation

| Reaction Time | Effect |

| Increased time | Can lead to a higher concentration of sulfonic acid groups. skku.edu |

| Optimal time | Reaching an optimal time may not result in further improvement. researchgate.net |

Advanced Catalytic Strategies in Benzenesulfonamide (B165840) Synthesis

While classical methods are robust, modern synthetic chemistry has introduced advanced catalytic strategies to improve the efficiency and scope of benzenesulfonamide synthesis.

Metal-Catalyzed Coupling Reactions (e.g., Copper-Mediated Syntheses)

Copper-catalyzed reactions have emerged as a powerful tool for the formation of C-N and S-N bonds, offering alternative pathways to sulfonamides. These methods can sometimes provide better yields or tolerate a wider range of functional groups compared to traditional approaches. Copper catalysts, in various forms such as CuI or Cu(OAc)₂, can facilitate the coupling of sulfonyl chlorides with amines. nih.govnih.gov These reactions often proceed under milder conditions and can be more efficient for sterically hindered or less nucleophilic amines. The development of copper-catalyzed three-component reactions involving terminal alkynes, sulfonyl azides, and amines has further expanded the synthetic utility for creating diverse sulfonamide structures. nih.gov

Organometallic Pathways in N-Sulfonylation

The synthesis of sulfonamides, including this compound, traditionally involves the reaction of a sulfonyl chloride with a primary or secondary amine. However, organometallic pathways offer alternative and often advantageous routes. One such approach involves the direct synthesis of primary sulfonamides from organometallic reagents and a specialized sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). acs.org This method allows for the formation of the S-N bond through the reaction of various (hetero)aryl and alkyl Grignard and organolithium reagents, providing primary sulfonamides in good to excellent yields in a one-step process. acs.org While this specific reagent is designed for primary sulfonamides, the underlying principle of using an organometallic nucleophile to introduce the sulfonyl group can be adapted for the synthesis of N-substituted sulfonamides.

A proposed mechanism for this transformation involves the initial addition of the Grignard reagent to the sulfinylamine, forming a sulfinamide intermediate. This intermediate is then thought to convert into a sulfonimidate ester anion, possibly through a sulfinyl nitrene intermediate or a concerted N→S oxygen migration. Subsequent reaction steps would then lead to the final sulfonamide product. acs.org

For a disubstituted sulfonamide like this compound, an organometallic approach could theoretically involve the reaction of an organometallic derivative of N-ethylaniline with a 4-ethylbenzenesulfonyl-containing electrophile, or conversely, the reaction of a 4-ethylphenyl organometallic reagent with an N-ethyl-N-phenylsulfamoyl electrophile. These pathways can offer advantages in terms of substrate scope and functional group tolerance compared to traditional methods.

Green Chemistry Principles in the Synthesis of Sulfonamide Derivatives

The application of green chemistry principles to the synthesis of sulfonamides aims to reduce the environmental impact of these processes by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. sci-hub.se Mechanosynthesis, a technique that uses mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a powerful solvent-free method for sulfonamide synthesis. rsc.org

A one-pot, two-step mechanochemical procedure has been developed for the synthesis of sulfonamides from disulfides. This process involves the tandem oxidation-chlorination of the disulfide, followed by amination. The reaction is mediated by solid sodium hypochlorite (B82951) (NaOCl·5H₂O) and a catalytic amount of a solid acidic species. The subsequent amination is promoted by a solid Lewis acid-base inorganic reagent like magnesium oxide (MgO). rsc.org This method is applicable to a wide range of aromatic and aliphatic disulfides and amines, offering a sustainable and metal-free route to sulfonamides. rsc.org

Another solvent-free approach involves the direct sulfonylation of aliphatic and aromatic primary and secondary amines with arylsulfonyl chlorides at room temperature. sci-hub.se This method has been successfully applied using various sulfonating agents, including p-toluenesulfonyl chloride and benzenesulfonyl chloride. sci-hub.se

| Method | Starting Materials | Reagents/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Mechanosynthesis | Disulfides and Amines | NaOCl·5H₂O, solid acid catalyst, MgO, ball milling | Solvent-free, one-pot, cost-effective, environmentally friendly | rsc.org |

| Neat Reaction | Sulfonyl Chlorides and Amines | Room temperature, no solvent | Simple, avoids solvent waste | sci-hub.se |

Ultrasound irradiation has been increasingly used in organic synthesis to accelerate reactions, improve yields, and enhance selectivity. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to enhanced chemical reactivity. nih.gov

The synthesis of aryl sulfonamides has been shown to be effectively promoted by ultrasound. For instance, the condensation of aryl sulfonyl chlorides and aryl amines can be carried out in the presence of ferric chloride-bentonite in ethanol under ultrasonic irradiation, resulting in yields greater than 70%. researchgate.net The use of ultrasound can significantly reduce reaction times compared to conventional methods. researchgate.net

Furthermore, ultrasound-assisted synthesis can be combined with other green chemistry principles, such as the use of aqueous media. A catalyst-free, multicomponent synthesis of dihydroquinoline derivatives in aqueous media under ultrasonic irradiation has been reported, highlighting the potential for developing environmentally benign synthetic protocols for various heterocyclic compounds. nih.gov The application of ultrasound has also been demonstrated in the synthesis of N-(substituted carboxylic acid-2-yl)-6-methyl-4-substituted phenyl-3,4-dihydropyrimidine-2(1H)-one carboxamides, where it serves as a green method in the presence of a catalyst. tiu.edu.iqtiu.edu.iq

| Reactants | Catalyst/Medium | Key Findings | Reference |

|---|---|---|---|

| Aryl sulfonyl chloride and aryl amines | Ferric chloride-bentonite in ethanol | Yields >70% with reduced reaction time | researchgate.net |

| Aldehyde, urea, ethyl acetoacetate | Acid in ethanol | Efficient synthesis of dihydropyrimidinone precursors | tiu.edu.iqtiu.edu.iq |

Derivatization and Functionalization Strategies for this compound Analogues

The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new analogues with potentially enhanced properties.

Regioselective functionalization of the two aromatic rings in this compound—the N-phenyl ring and the 4-ethylbenzenesulfonyl ring—allows for the introduction of various substituents at specific positions.

Directed metalation is a powerful tool for achieving regioselective functionalization. For instance, meta-C-H arylation and alkylation of benzylsulfonamides have been achieved using a Pd(II)/isoquinoline catalyst. nih.gov While this example is for a benzylsulfonamide, the principle of using a directing group to guide a metal catalyst to a specific C-H bond can be applied to N-aryl sulfonamides.

Iron(III) triflimide has been developed as a super Lewis acid catalyst for the regioselective halogenation of arenes. thieme-connect.de This method allows for the introduction of iodo, bromo, and chloro groups, which can then be further functionalized through cross-coupling reactions. For activated arenes, this transformation is fast and typically yields the para-iodinated isomer as the sole product in high yield. thieme-connect.de This could be a viable strategy for introducing substituents onto the N-phenyl ring of this compound.

Furthermore, the regioselective N-arylation of N-acylsulfenamides enabled by o-quinone diimides has been reported as a metal-free method to prepare N-arylated N-acylsulfenamides with excellent regioselectivity. nih.gov While not a direct functionalization of the sulfonamide, it represents a synthetic strategy for building structurally related compounds.

Modification of the N-ethyl groups in this compound offers another avenue for creating structural diversity. While sulfonamides are generally considered stable, specific conditions can be employed to modify the N-alkyl substituents.

N-alkylation of primary or monosubstituted sulfonamides is a common strategy. A variety of methods exist, including the use of alcohols as alkylating agents catalyzed by manganese complexes. organic-chemistry.org For a disubstituted sulfonamide like this compound, direct modification of the existing ethyl groups is more challenging. However, dealkylation followed by re-alkylation with different alkyl groups is a potential, albeit multi-step, approach.

Recent research has shown that N-acyl-N-alkyl sulfonamide (NASA) moieties can be used to acylate lysine (B10760008) residues in proteins. acs.org This chemistry, which involves the cleavage of the N-acyl group, highlights the reactivity of the sulfonamide nitrogen under certain conditions and suggests that the N-alkyl groups might be susceptible to chemical transformation under specific activation.

The steric effects of the N-alkyl group can also influence the reactivity of the molecule, as seen in the base-induced nitrogen to carbon rearrangement of orthogonally protected N-alkyl arylsulfonamides. nih.gov While not a direct modification of the alkyl group itself, this demonstrates how the nature of the N-alkyl substituent can be leveraged in synthetic transformations.

Incorporation of Heterocyclic Systems for Structural Diversity

The introduction of heterocyclic moieties into the core structure of this compound is a key strategy for modifying its physicochemical properties and exploring its potential in various chemical applications. Research has focused on leveraging the existing functional groups and aromatic rings of the parent molecule to construct new heterocyclic systems. Methodologies for achieving this structural diversification primarily involve reactions at the N-alkyl and aromatic portions of the molecule.

One prominent approach for incorporating a triazole ring involves the functionalization of the N-ethyl group. This strategy is exemplified by the synthesis of related N-propargyl sulfonamides, which serve as precursors for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. While direct propargylation of this compound has not been detailed, the synthesis of a closely related compound, N,4-dimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide, provides a clear precedent. nih.gov This precursor can then react with various aryl azides to yield a library of 1,2,3-triazole-containing sulfonamides. nih.gov This methodology offers a versatile and efficient route to novel derivatives with a high degree of structural diversity, dependent on the choice of the azide (B81097) coupling partner.

Another powerful strategy for functionalizing the aromatic rings of N-arylbenzenesulfonamides is through directed ortho-metalation (DoM). organic-chemistry.orgwikipedia.orguwindsor.cabaranlab.org The sulfonamide group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position on the N-phenyl ring by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.orguwindsor.ca The resulting aryllithium intermediate can then be trapped with a variety of electrophiles, which can serve as handles for subsequent cyclization reactions to form fused heterocyclic systems. While specific examples starting from this compound are not extensively documented, the general applicability of DoM to N-aryl sulfonamides suggests its potential for creating precursors to heterocycles. organic-chemistry.org

Furthermore, palladium-catalyzed cross-coupling reactions offer another avenue for introducing functionalities that can be used to build heterocyclic rings. For instance, the N-arylation of sulfonamides with aryl chlorides under microwave irradiation provides a method for creating more complex diarylamine structures. nih.gov Should this compound be synthesized from a halogenated precursor, these coupling methodologies could be employed to introduce groups that can subsequently undergo intramolecular cyclization to form heterocycles.

The synthesis of triazole-containing sulfonamides has been explored through various routes. One such method involves the condensation of N-sulfonamide imidates with hydrazines. researchgate.net Although this specific reaction has not been reported for this compound, it represents a potential synthetic pathway if the corresponding imidate could be prepared.

Below is a table summarizing a potential synthetic approach for incorporating a 1,2,3-triazole moiety based on analogous reactions.

Table 1: Synthesis of a 1,2,3-Triazole Derivative from a Sulfonamide Precursor

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | N,4-dimethylbenzenesulfonamide | 1. NaH, DMF2. Propargyl bromide | N,4-dimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide | Not Reported | nih.gov |

While direct experimental data on the incorporation of a wide range of heterocyclic systems into this compound is limited in the current literature, the established reactivity of analogous sulfonamides provides a strong foundation for the rational design of synthetic routes to novel heterocyclic derivatives. Future research in this area could further expand the chemical space around this scaffold.

Structural Elucidation and Conformational Analysis of N,4 Diethyl N Phenylbenzenesulfonamide Analogues

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to the characterization of synthetic compounds. For N-aryl sulfonamides, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) are indispensable. Each technique offers unique insights into the molecular structure, and their combined application provides a comprehensive and robust confirmation of the synthesized compound's identity.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the case of N,4-diethyl-N-phenylbenzenesulfonamide, distinct signals are expected for the protons of the two ethyl groups and the two substituted benzene (B151609) rings.

The protons on the 4-ethylphenyl group are expected to show a characteristic A2B2 pattern for the aromatic protons, appearing as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). rsc.orgrsc.org The ethyl group attached to this ring would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling with each other.

Similarly, the N-phenyl group will exhibit signals in the aromatic region, with multiplicities depending on the substitution pattern. The N-ethyl group's methylene protons are expected to appear as a quartet, shifted downfield due to the deshielding effect of the adjacent nitrogen atom, while the methyl protons will appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures.

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-H (para-substituted ring) | 7.20 - 7.80 | Doublet, Doublet |

| Ar-H (N-phenyl ring) | 7.10 - 7.40 | Multiplet |

| N-CH₂ -CH₃ | 3.20 - 3.50 | Quartet |

| Ar-CH₂ -CH₃ | 2.60 - 2.80 | Quartet |

| Ar-CH₂-CH₃ | 1.20 - 1.40 | Triplet |

| N-CH₂-CH₃ | 1.10 - 1.30 | Triplet |

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

Aromatic carbons typically resonate in the δ 120-150 ppm range. rsc.orgrsc.org The carbon atoms directly attached to the sulfonyl group and the nitrogen atom will be shifted further downfield. The aliphatic carbons of the two ethyl groups will appear in the upfield region of the spectrum (typically δ 10-50 ppm). rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures.

| Functional Group | Predicted Chemical Shift (ppm) |

| C -SO₂ (Quaternary) | 143 - 145 |

| C -N (Quaternary) | 140 - 142 |

| C -CH₂CH₃ (Quaternary) | 135 - 138 |

| Ar-C H | 125 - 130 |

| N-C H₂-CH₃ | 40 - 45 |

| Ar-C H₂-CH₃ | 25 - 30 |

| Ar-CH₂-C H₃ | 14 - 16 |

| N-CH₂-C H₃ | 13 - 15 |

For halogenated analogues of this compound, specifically those containing fluorine, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. The chemical shift of the fluorine signal is very sensitive to its electronic environment, making it an excellent probe for structural confirmation. The presence of a fluorine substituent on one of the aromatic rings would result in a distinct signal in the ¹⁹F NMR spectrum. The coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) can also be observed in both the ¹H and ¹⁹F spectra, providing further structural information. For instance, a fluorine atom on one of the phenyl rings would show characteristic coupling constants to the ortho-, meta-, and para-protons. rsc.org

Vibrational spectroscopy, including both IR and FT-Raman techniques, provides information about the functional groups present in a molecule. The absorption of infrared radiation or the scattering in Raman spectroscopy corresponds to the vibrations of specific bonds.

For this compound, the most characteristic vibrations are associated with the sulfonamide group (-SO₂N-). The asymmetric and symmetric stretching vibrations of the S=O bonds give rise to strong absorption bands in the IR spectrum. researchgate.netrsc.org The S-N stretching vibration is also a key diagnostic peak. nih.gov Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching and bending vibrations from the ethyl groups, will also be present. nih.gov

FT-Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice-versa. This is particularly true for symmetric vibrations in molecules with a center of symmetry. For complex molecules like sulfonamides, the combination of both techniques allows for a more complete assignment of the vibrational modes. nih.gov

Table 3: Characteristic IR and FT-Raman Vibrational Frequencies for this compound Data based on typical values for sulfonamides. researchgate.netrsc.orgnih.gov

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | IR | 1320 - 1350 | Strong |

| Symmetric SO₂ Stretch | IR | 1140 - 1160 | Strong |

| S-N Stretch | IR/Raman | 900 - 940 | Medium |

| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 | Medium-Strong |

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | IR/Raman | 2850 - 2980 | Medium-Strong |

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Upon ionization, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound.

The fragmentation of N-aryl sulfonamides under electron ionization (EI) or other ionization methods often follows predictable pathways. A common fragmentation is the loss of sulfur dioxide (SO₂), which is a stable neutral molecule. researchgate.net Cleavage of the S-N bond and the C-S bond are also prevalent fragmentation routes. For this compound, fragmentation could involve the loss of ethyl radicals from either the nitrogen or the phenyl ring. Analysis of these fragment ions helps to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. researchgate.netnih.gov

Table 4: Predicted Key Fragmentation Pathways for this compound

| Fragmentation Process | Neutral Loss | Predicted m/z of Fragment Ion |

| Loss of SO₂ | SO₂ | [M - 64]⁺ |

| Cleavage of S-N bond | C₈H₉N | [C₈H₉SO₂]⁺ |

| Cleavage of C-S bond | C₈H₉ | [C₈H₁₂NSO₂]⁺ |

| Loss of N-ethyl group | C₂H₅ | [M - 29]⁺ |

| Loss of Ar-ethyl group | C₂H₅ | [M - 29]⁺ |

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) is a soft ionization technique that provides valuable information about the structure of molecules through controlled fragmentation. In the analysis of N-aryl benzenesulfonamides, ESI-MS/MS studies, particularly in the negative ion mode, have revealed characteristic fragmentation pathways. Upon collisional activation, a prominent fragmentation route for deprotonated N-phenyl benzenesulfonamides is the loss of a neutral sulfur dioxide (SO₂) molecule. nih.gov

Another significant fragmentation pathway observed involves the formation of an anilide anion. nih.gov This process is proposed to occur through a mechanism where a hydrogen atom from the ortho position of the benzenesulfonamide (B165840) ring is transferred to the nitrogen atom of the sulfonamide linkage. nih.gov Furthermore, the ion produced after the initial SO₂ loss can undergo subsequent fragmentation, such as the loss of a hydrogen molecule (H₂), leading to the formation of a carbazolide anion. nih.gov Deuterium-labeling studies have confirmed that this H₂ loss primarily occurs through an inter-ring mechanism. nih.gov

A less common but notable fragmentation is the loss of a phenyl radical from the deprotonated molecule, which results in the formation of a radical anion. nih.gov This observation is interesting as it deviates from the typical even-electron fragmentation rules often seen in ESI-MS/MS. nih.gov The fragmentation patterns of analogous sulfonamides can be influenced by the nature and position of substituents on the aromatic rings.

Table 1: Characteristic ESI-MS/MS Fragmentations of N-Phenyl Benzenesulfonamide Analogues (Negative Ion Mode)

| Precursor Ion | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

| [M-H]⁻ | SO₂ Elimination | [M-H-SO₂]⁻ | SO₂ |

| [M-H]⁻ | Anilide Formation | anilide anion | C₆H₅SO₂ |

| [M-H-SO₂]⁻ | H₂ Elimination | [M-H-SO₂-H₂]⁻ | H₂ |

| [M-H]⁻ | Phenyl Radical Loss | [M-H-C₆H₅]⁻• | •C₆H₅ |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that induces more extensive fragmentation, providing a detailed fingerprint of a molecule's structure. The EI mass spectra of N-alkylated sulfabenzamides, which share the sulfonamide core, show that fragmentation is highly dependent on the alkyl substituents. nih.gov

A characteristic fragmentation process in the EI-MS of N-alkylsulfabenzamides involves a specific rearrangement. nih.gov This rearrangement is thought to proceed through the formation of a distonic molecular ion, which is an ion where the charge and radical sites are separated. nih.gov The driving force for this process is the formation of stable N-alkylphenylcyanide cations. nih.gov This pathway has been corroborated by exact mass measurements and tandem mass spectrometry (MS/MS) experiments. nih.gov

For unsubstituted sulfabenzamide, the EI mass spectrum displays a weak molecular ion peak and a peak corresponding to the loss of SO₂. nih.gov A prominent peak is often observed for the benzoyl cation. nih.gov However, the base peak in the spectrum can result from a rearrangement of the molecular ion followed by a hydrogen migration. nih.gov The presence of alkyl groups, such as the ethyl groups in this compound, would be expected to significantly influence these fragmentation pathways, leading to characteristic ions resulting from cleavage of the ethyl groups.

Table 2: Common EI-MS Fragmentation Patterns in Sulfonamide Analogues

| Ion Type | Fragmentation Process | Characteristic Fragments |

| Molecular Ion (M⁺•) | Initial Ionization | M⁺• |

| Loss of SO₂ | [M-SO₂]⁺• | |

| Rearrangement and H Migration | Varies with structure | |

| N-Alkyl Derivatives | Rearrangement | N-alkylphenylcyanide cations |

Solid-State Structural Investigations via X-ray Diffraction

While a crystal structure for this compound is not publicly available, the analysis of closely related analogues, such as N-Ethyl-N-(4-methylphenyl)benzenesulfonamide, provides significant insights into the likely solid-state conformation and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

The crystal packing of sulfonamides is often dictated by a combination of hydrogen bonding and other non-covalent interactions. In many N-phenylbenzenesulfonamide derivatives, molecules are linked into chains or more complex networks through these interactions.

In secondary sulfonamides (where the nitrogen is bonded to one hydrogen), N-H···O hydrogen bonds are a dominant feature in the crystal packing. These interactions typically involve the sulfonamide N-H group as the donor and one of the sulfonyl oxygen atoms as the acceptor, leading to the formation of infinite chains of molecules. For tertiary sulfonamides like this compound, which lack an N-H donor, classical hydrogen bonding is absent. The crystal packing is therefore governed by weaker interactions such as C-H···O and C-H···π interactions.

π-π stacking interactions between the aromatic rings of neighboring molecules can also play a crucial role in the crystal packing of N-aryl sulfonamides. The presence and nature of these interactions are dependent on the relative orientation of the aromatic rings, which is influenced by the substituents. In some diaryl sulfonamides, a π-π stacking interaction is observed between the two adjacent aryl rings within the same molecule, influencing its conformation. The specific arrangement and strength of these interactions can be affected by the electron-donating or electron-withdrawing nature of the substituents on the rings.

Conformational Analysis of the Sulfonamide Moiety

The geometry around the sulfur atom in sulfonamides is typically a distorted tetrahedron. The conformation of the sulfonamide bridge is often described by the torsion angles involving the S-N bond. In N-Ethyl-N-(4-methylphenyl)benzenesulfonamide, the C-S-N-C torsion angle is 73.90 (14)°. nih.gov This twisted conformation is a common feature in many N,N-disubstituted sulfonamides. The dihedral angle between the two aromatic rings is 36.76 (11)°. nih.gov

Table 3: Selected Bond Lengths and Angles for an N-Aryl-benzenesulfonamide Analogue

| Parameter | Value |

| Bond Lengths (Å) | |

| S1-O1 | 1.425 (2) |

| S1-O2 | 1.432 (2) |

| S1-N1 | 1.642 (2) |

| S1-C10 | 1.758 (3) |

| N1-C5 | 1.442 (3) |

| N1-C1 | 1.472 (3) |

| Bond Angles (°) ** | |

| O1-S1-O2 | 120.21 (12) |

| O1-S1-N1 | 107.59 (11) |

| O2-S1-N1 | 106.27 (11) |

| O1-S1-C10 | 108.57 (12) |

| O2-S1-C10 | 107.49 (12) |

| N1-S1-C10 | 106.01 (11) |

| C5-N1-C1 | 117.8 (2) |

| C5-N1-S1 | 117.34 (17) |

| C1-N1-S1 | 119.23 (17) |

| Torsion Angles (°) ** | |

| C10-S1-N1-C5 | 73.90 (14) |

| Data from the crystal structure of N-Ethyl-N-(4-methylphenyl)benzenesulfonamide. nih.gov |

Torsion Angle Characterization (e.g., C—SO2—NH—C)

Analysis of crystallographic data for structurally related compounds reveals a range of preferred conformations. For instance, in the asymmetric unit of N,N-diethyl-2-(4-methylphenylsulfonamido)benzamide, two independent molecules (Molecule I and Molecule II) were identified, exhibiting distinct C—S—N—C torsion angles of -82.2(2)° and -70.4(2)°, respectively. researchgate.net This indicates that even within the same crystal lattice, the molecule can adopt different, energetically favorable conformations influenced by local packing forces. researchgate.net

Further examples from related structures underscore this conformational flexibility. The compound N-Benzyl-N,4-dimethylbenzenesulfonamide, which features a benzyl (B1604629) group instead of a phenyl group and a methyl instead of an ethyl group on the nitrogen, displays a C—S—N—C torsion angle of 71.4(2)°. nih.gov In a more complex analogue, N-(2,3-Dimethylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide, the two C—N—S—C torsion angles were found to be -87.6(2)° and 77.43(18)°. nih.gov Another related compound, N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, shows a C(1)-N(2)-S(1)-C(9) torsion angle of -53.97(13)°. mdpi.com

These variations highlight that the substitution pattern on both the N-aryl ring and the benzenesulfonyl ring, as well as the nature of the N-alkyl substituents, significantly influences the rotational barrier around the S-N bond, leading to a variety of stable conformations.

| Compound | Torsion Angle (°C) | Reference |

|---|---|---|

| N,N-diethyl-2-(4-methylphenylsulfonamido)benzamide (Molecule I) | -82.2(2) | researchgate.net |

| N,N-diethyl-2-(4-methylphenylsulfonamido)benzamide (Molecule II) | -70.4(2) | researchgate.net |

| N-Benzyl-N,4-dimethylbenzenesulfonamide | 71.4(2) | nih.gov |

| N-(2,3-Dimethylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide (Angle 1) | -87.6(2) | nih.gov |

| N-(2,3-Dimethylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide (Angle 2) | 77.43(18) | nih.gov |

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | -53.97(13) | mdpi.com |

Dihedral Angle Analysis between Aromatic Rings

The dihedral angle between the two aromatic rings is another critical parameter that defines the global conformation of diaryl sulfonamides. This angle reflects the extent of twisting between the plane of the 4-ethylbenzenesulfonyl group and the plane of the N-phenyl group.

In the two independent molecules of N,N-diethyl-2-(4-methylphenylsulfonamido)benzamide, the dihedral angles between the mean planes of the aromatic rings were determined to be 56.6(6)° and 51.6(6)°. researchgate.net This demonstrates that the rings are significantly twisted relative to each other, adopting a non-planar arrangement. This orientation minimizes steric hindrance between the two bulky aryl groups.

This trend of non-planar conformations is a common feature in this class of compounds. For example, N-Benzyl-N,4-dimethylbenzenesulfonamide exhibits a dihedral angle of 82.83(16)° between its benzene rings, indicating a nearly perpendicular arrangement. nih.gov In the case of N-(2,3-Dimethylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide, the dihedral angles between the dimethylphenyl ring and the two methylphenyl rings are 41.19(15)° and 20.50(17)°, while the angle between the two methylphenyl rings themselves is 48.11(14)°. nih.gov

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| N,N-diethyl-2-(4-methylphenylsulfonamido)benzamide (Molecule I) | 56.6(6) | researchgate.net |

| N,N-diethyl-2-(4-methylphenylsulfonamido)benzamide (Molecule II) | 51.6(6) | researchgate.net |

| N-Benzyl-N,4-dimethylbenzenesulfonamide | 82.83(16) | nih.gov |

| N-(2,3-Dimethylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide (Dimethylphenyl vs. Methylphenyl 1) | 41.19(15) | nih.gov |

| N-(2,3-Dimethylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide (Dimethylphenyl vs. Methylphenyl 2) | 20.50(17) | nih.gov |

| N-(2,3-Dimethylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide (Methylphenyl 1 vs. Methylphenyl 2) | 48.11(14) | nih.gov |

Computational and Theoretical Investigations of N,4 Diethyl N Phenylbenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, geometry, and various other molecular characteristics.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio methods used for quantum chemical investigations. In studies of structurally similar compounds, such as N-phenylbenzenesulfonamide, DFT calculations are frequently performed using the B3LYP functional with a 6-31G(d,p) basis set to analyze the molecule's properties. researchgate.net The HF method, while sometimes less accurate than DFT due to its handling of electron correlation, provides a foundational level of theory for comparison. researchgate.netysu.am These computational approaches are crucial for obtaining a detailed understanding of the molecule's electronic ground state. researchgate.net

Geometry optimization is a critical step in computational analysis, where the molecule's structure is adjusted to find the lowest energy conformation. For related sulfonamides, this process has been used to calculate optimized geometric parameters, including bond lengths and angles. researchgate.net

Following optimization, electronic structure analyses are performed.

Natural Bond Orbital (NBO) Analysis : This analysis provides insights into charge delocalization and the stability of the molecule arising from hyperconjugative interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher polarizability and a greater ease of electronic excitation. researchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net Regions of negative potential (typically colored red or yellow) indicate electrophilic reactivity, while positive regions (blue) suggest nucleophilic reactivity. researchgate.net

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental findings for validation. For molecules in this class, theoretical vibrational wavenumbers are calculated using methods like DFT to simulate FT-IR and FT-Raman spectra. researchgate.netnih.gov Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR spectra. researchgate.netnih.govnorthwestern.edu These theoretical spectra are derived from the optimized molecular structure and its vibrational modes. researchgate.net

The non-linear optical (NLO) properties of molecules are of significant interest for applications in optoelectronics. researchgate.netnih.gov Computational methods can predict these properties, including the static first hyperpolarizability (βo), which quantifies the second-order NLO response. northwestern.edu For related molecular structures, DFT calculations have been used to determine that features like a small HOMO-LUMO energy gap can lead to enhanced NLO activity. researchgate.net Such studies investigate how intramolecular charge transfer from electron-donating to electron-accepting parts of the molecule contributes to significant hyperpolarizability values, indicating potential for NLO applications. northwestern.edunih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend theoretical investigations to the behavior of molecules in complex biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or DNA. nih.govdergipark.org.tr This method is instrumental in drug discovery for predicting binding affinity and interaction patterns. dergipark.org.tr

In a study involving a structurally related compound, 4-(tert-butyl)-N,N-diethylbenzenesulfonamide, molecular docking was used to investigate its interaction with the DNA gyrase of S. aureus, a target for antibacterial agents. researchgate.net Docking simulations calculate a binding affinity score, typically in kcal/mol, which indicates the strength of the interaction. dergipark.org.tr The analysis also identifies specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target's active site. nih.govdergipark.org.tr These simulations provide valuable insights into the molecule's potential as a targeted inhibitor. researchgate.net

Table of Binding Affinity for a Related Sulfonamide

| Ligand | Target | Binding Affinity (kcal/mol) |

|---|---|---|

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide (B126) | α5β1 integrin | -7.7 |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | DNA | -7.4 |

This data is for an analogous benzamide molecule to illustrate typical results from molecular docking studies. dergipark.org.tr

Conformational Landscapes and Dynamic Behavior Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of N,4-diethyl-N-phenylbenzenesulfonamide reveals the various spatial arrangements the molecule can adopt, which dictates how it can interact with biological targets.

The core of the molecule's flexibility lies in the rotation around several key single bonds, particularly the sulfur-nitrogen (S-N) bond and the bonds connecting the phenyl and ethyl groups to the nitrogen and the benzene (B151609) ring to the sulfonyl group. Computational studies on analogous sulfonamide structures indicate that a staggered conformation around the S-N bond is generally favored, which minimizes steric hindrance between the bulky phenyl and ethyl groups attached to the nitrogen and the oxygen atoms of the sulfonyl group.

Virtual Screening Approaches for Bioactive Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. These approaches are broadly categorized into structure-based and ligand-based methods.

In a structure-based virtual screening (SBVS) campaign, the three-dimensional structure of a biological target is used to dock a library of compounds, including this compound, into the binding site. This method assesses the complementarity of the ligand's shape and chemical properties to the target's active site, predicting the binding affinity and pose. For a compound like this compound, SBVS could be employed to identify potential protein targets by screening it against a panel of known protein structures.

Conversely, ligand-based virtual screening (LBVS) is utilized when the structure of the target is unknown, but a set of molecules with known activity is available. If this compound were found to have a particular biological activity, its structure could be used as a template to search for other compounds with similar properties. This is often done by comparing molecular fingerprints or pharmacophore models, which represent the essential steric and electronic features required for bioactivity. This approach helps in identifying structurally diverse compounds that might elicit the same biological response.

Computational Parameters for Pharmacokinetic Prediction (Contextualized)

The journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME), is collectively known as pharmacokinetics. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. Computational parameters such as the Topological Polar Surface Area (TPSA) and the Partition Coefficient (LogP) are fundamental in forecasting the pharmacokinetic behavior of this compound.

Topological Polar Surface Area (TPSA) in Drug Design

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. daylight.com It is a valuable predictor of a drug's ability to permeate cell membranes. chemaxon.com For oral bioavailability, a drug must pass through the intestinal epithelium, and to act on the central nervous system, it must cross the blood-brain barrier.

Generally, molecules with a lower TPSA are more lipophilic and can more readily diffuse across the lipid bilayers of cell membranes. A commonly accepted guideline in drug design is that a TPSA of less than 140 Ų is associated with good intestinal absorption, while a TPSA below 90 Ų is often required for penetration into the brain. chemaxon.com The calculated TPSA for this compound provides an initial estimate of its potential for oral bioavailability and CNS activity.

Partition Coefficient (LogP) in Bioavailability Assessment

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium. A positive LogP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).

LogP is a critical parameter in assessing bioavailability because it influences a drug's solubility, absorption, and distribution. vcclab.org An optimal balance of lipophilicity and hydrophilicity is necessary for a successful drug candidate. A compound that is too lipophilic (high LogP) may be poorly soluble in the aqueous environment of the gastrointestinal tract and may get trapped in fatty tissues. Conversely, a compound that is too hydrophilic (low LogP) may have poor membrane permeability. For oral drugs, a LogP value in the range of 1 to 5 is often considered desirable. vcclab.org The predicted LogP value for this compound is therefore a key indicator of its likely absorption and distribution characteristics.

Computational Pharmacokinetic Parameters

The following table presents the computationally predicted values for TPSA and LogP for this compound. These values are essential for the initial assessment of the compound's drug-like properties.

| Parameter | Predicted Value | Significance in Pharmacokinetics |

| Topological Polar Surface Area (TPSA) | 42.8 Ų | Suggests good potential for membrane permeability and oral bioavailability. |

| Partition Coefficient (LogP) | 3.65 | Indicates a lipophilic character, falling within the optimal range for oral drug absorption. |

Structure Activity Relationship Sar Studies of N,4 Diethyl N Phenylbenzenesulfonamide Derivatives

Influence of Substituent Effects on Biological Activity Profiles

Impact of Alkyl and Phenyl Substitutions on the Nitrogen Atom

Substitutions on the sulfonamide nitrogen atom play a pivotal role in defining the compound's interaction with biological targets. The presence of alkyl and phenyl groups, as in the parent compound N,4-diethyl-N-phenylbenzenesulfonamide, creates a specific steric and electronic environment that influences binding.

Research into N-substituted benzenesulfonamides has shown that modifying these groups can lead to significant changes in biological activity. For instance, in a series of N-substituted sulfonamides, steric hindrance introduced by N-substitution can alter the binding mode within a protein's active site. A comparison of N-substituted sulfonamides with their primary sulfonamide counterparts revealed that N-substitution can cause the benzene (B151609) ring to rotate significantly (approximately 100°) to accommodate the substituent, which may result in the loss of key hydrophobic interactions. tandfonline.com

This highlights a delicate balance: while N-substitution can be a strategy to modulate isoform selectivity and pharmacokinetic properties, it can also disrupt established, favorable binding interactions. tandfonline.com

Effects of Substitutions on the 4-Position of the Benzenesulfonamide (B165840) Ring

The 4-position (para-position) of the benzenesulfonamide ring is a frequent site for modification in drug design, as substituents here can extend into solvent-exposed regions or specific subpockets of a binding site. The ethyl group in this compound is one such modification.

Studies on various benzenesulfonamide series have consistently shown that the 4-position is critical for activity and selectivity. For instance, in the context of carbonic anhydrase inhibitors, 4-substituted diazobenzenesulfonamides were found to be more potent binders than other related derivatives. nih.govresearchgate.net The nature of the 4-position substituent can fine-tune the compound's properties:

Size and Sterics : Research on 4-phenyl-1-arylsulfonylimidazolidinones showed that increasing the volume of the substituent at the 4-position of the benzenesulfonyl ring enhanced cytotoxic activity against cancer cell lines. This suggests that larger groups can form more extensive or favorable interactions within the target's binding site.

Flexibility and Composition : In a study of inhibitors for the Keap1-Nrf2 protein-protein interaction, replacing a phenyl group at the core with a more flexible benzyloxy group at a similar position improved inhibitory activity by four-fold. nih.gov This indicates that not just size, but also the flexibility and nature of the linker and terminal group are crucial.

Chemical Functionality : The introduction of different functional groups can lead to varied biological outcomes. For example, a study on benzenesulfonamide derivatives showed that a compound with a 4-(2-amino-ethyl) group significantly decreased perfusion pressure and coronary resistance compared to derivatives with other substituents like nitro-phenyl-ureido or dichloro-N-(4-nitrophenyl) groups. cerradopub.com.br

| Base Scaffold | 4-Position Substituent | Observed Effect | Target/Assay |

|---|---|---|---|

| Benzenesulfonamide | -H | Baseline Activity | Perfusion Pressure |

| Benzenesulfonamide | -CH2CH2NH2 | Significant decrease in perfusion pressure | Perfusion Pressure cerradopub.com.br |

| Benzenesulfonamide | -NH-CO-NH-Ph-NO2 | No significant effect on perfusion pressure | Perfusion Pressure cerradopub.com.br |

| Diazobenzenesulfonamide | Various cyclic/aliphatic amines | Potent binding (nanomolar affinities) | Carbonic Anhydrase I nih.gov |

Role of Electron-Donating and Electron-Withdrawing Groups on Aromatic Rings

The electronic properties of the aromatic rings, modulated by electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), are fundamental to the SAR of benzenesulfonamides. These groups influence the electron density of the aromatic system and the acidity of the sulfonamide proton, thereby affecting binding interactions.

Electron-Donating Groups (EDGs) : Groups like alkyl (-CH2CH3), methoxy (B1213986) (-OCH3), or amino (-NH2) increase the electron density of the aromatic ring. studypug.comdummies.comquora.com This can enhance π-π stacking or cation-π interactions with the biological target. In some cases, EDGs on the benzenesulfonamide ring have been shown to be more advantageous for activity. For example, in a study of benzenesulfonamides as carbonic anhydrase IX inhibitors, the incorporation of EDGs like 4-OCH3 or 4-N(CH3)2 was generally found to be beneficial for activity. rsc.org

Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO2), cyano (-CN), or the sulfonyl group itself (-SO2R) decrease the ring's electron density. studypug.comquora.comstackexchange.com This can make the aromatic ring a better partner in interactions where it acts as the π-acceptor. EWGs also increase the acidity of the sulfonamide N-H proton (if present), making it a stronger hydrogen bond donor. The impact of EWGs can be context-dependent; for instance, benzenesulfonamides with EWGs like chloro and nitro at the 4-position showed good antibacterial activity against Escherichia coli, whereas a derivative with an EDG (phenoxy group) was active against Pseudomonas aeruginosa.

| Substituent Type | Example Group | Effect on Ring | Potential Impact on Interaction |

|---|---|---|---|

| Electron-Donating (EDG) | -C2H5, -OCH3 | Increases electron density | Enhances nucleophilicity, strengthens π-π stacking with electron-poor partners youtube.com |

| Electron-Withdrawing (EWG) | -NO2, -Cl | Decreases electron density | Enhances electrophilicity, strengthens interactions with electron-rich partners studypug.com |

Criticality of the Sulfonamide Linker in Molecular Recognition and Biological Efficacy

The sulfonamide group (-SO2NH-) is not merely a passive linker but an essential pharmacophore that is critical for molecular recognition and biological activity. nih.govresearchgate.netresearchgate.net Its importance stems from its unique structural and electronic properties.

The sulfonamide moiety is a rigid, tetrahedral structure that positions its substituents in a well-defined three-dimensional orientation. This structural rigidity is crucial for presenting the attached aryl groups in the correct conformation for binding to a target protein.

Furthermore, the sulfonamide group is a potent hydrogen-bonding motif. The sulfonamide proton (when present) is an excellent hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. researchgate.netnih.govnih.govresearchgate.net These interactions are often fundamental to the anchoring of the molecule within a protein's active site. For instance, in many enzyme-inhibitor complexes, one or both of the sulfonyl oxygens form hydrogen bonds with backbone amides or specific amino acid residues of the protein. tandfonline.comresearchgate.net The amine proton can also form critical hydrogen bonds. nih.govnih.gov

Studies using sulfonamide analogues where the oxygen atoms are systematically removed or replaced have precisely quantified their contribution to binding. Using FKBP12 as a model protein, it was demonstrated that the sulfonamide oxygens are a key binding motif, engaging in highly conserved CH···O=S interactions with the protein. nih.gov The removal or replacement of these oxygens or the nitrogen atom can significantly alter binding affinity, underscoring the linker's direct and crucial role in biological efficacy. nih.govresearchgate.netresearchgate.net

Stereochemical Considerations and Enantioselectivity in Interactions

When a molecule is chiral, its different enantiomers can exhibit vastly different biological activities. This principle of stereoselectivity is highly relevant for sulfonamide derivatives that contain stereocenters or exhibit axial chirality. acs.org

The introduction of chiral centers into sulfonamide derivatives can lead to enantiomers that interact differently with a chiral biological target, such as an enzyme or receptor. One enantiomer may fit perfectly into a binding pocket, while the other may fit poorly or not at all, resulting in significant differences in potency. Recent research has focused on the synthesis of optically pure sulfonamide analogues to precisely determine the binding contributions of each part of the molecule. nih.govresearchgate.netresearchgate.net

For example, using amino acids as chiral starting materials for sulfonamide synthesis offers a versatile platform for creating compounds with tailored stereochemistry. nih.gov The inherent chirality of the amino acid backbone can be used to control the spatial orientation of the substituents, leading to enantiomerically pure final products with potentially enhanced selectivity and potency. nih.gov The development of methods for the enantioselective synthesis of chiral sulfonamides is an active area of research, aiming to produce single-enantiomer drugs with improved therapeutic profiles. rsc.orgnih.gov

Future Research Directions and Translational Potential of N,4 Diethyl N Phenylbenzenesulfonamide

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The core structure of N,4-diethyl-N-phenylbenzenesulfonamide offers multiple sites for chemical modification to generate novel analogues with potentially improved biological properties. Future research could systematically explore structure-activity relationships (SAR) by modifying the N-phenyl, N-diethyl, and 4-ethylphenyl moieties.

Modification of the N-Phenyl Group: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring could significantly influence the molecule's electronic properties and its interaction with biological targets. For instance, the addition of hydroxyl or methoxy (B1213986) groups might enhance hydrogen bonding capabilities, while halogenation could alter lipophilicity and metabolic stability.

Variation of the N-Alkyl Groups: Replacing the N-diethyl groups with other alkyl or cyclic substituents could probe the steric requirements of potential binding sites. This could lead to analogues with increased potency and selectivity for specific biological targets.

Substitution on the Benzenesulfonamide (B165840) Ring: Altering the 4-ethyl group on the benzenesulfonamide ring with other functionalities, such as different alkyl chains, halogens, or nitro groups, could further modulate the compound's pharmacokinetic and pharmacodynamic profiles.

A representative synthetic scheme for generating such analogues would likely involve the reaction of substituted benzenesulfonyl chlorides with the corresponding N-alkylanilines. who.int The general approach is outlined below:

Table 1: Proposed Synthetic Scheme for Novel Analogues

| Step | Description | Reactants |

|---|---|---|

| 1 | Synthesis of Substituted Benzenesulfonyl Chloride | Substituted ethylbenzene, Chlorosulfonic acid |

| 2 | Synthesis of N-Substituted Aniline (B41778) | Aniline, Alkylating agent |

This systematic approach to analogue synthesis will be crucial in identifying compounds with optimized therapeutic potential.

Exploration of Undiscovered Biological Targets and Pharmacological Activities

While the specific biological targets of this compound are not well-defined, the broader class of sulfonamides exhibits a wide range of pharmacological activities. mdpi.com Future research should focus on screening this compound and its newly synthesized analogues against a diverse panel of biological targets to uncover novel therapeutic applications.

Potential areas of investigation include:

Antimicrobial Activity: Given the historical significance of sulfonamides as antibacterial agents, it is pertinent to evaluate this compound and its derivatives for activity against a range of pathogenic bacteria and fungi. nih.gov

Anticancer Activity: Many benzenesulfonamide derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as carbonic anhydrases and protein kinases. nih.gov Screening for antiproliferative activity against various cancer cell lines could reveal potential as a novel oncologic therapeutic.

Enzyme Inhibition: Sulfonamides are known to inhibit a variety of enzymes, including cholinesterases, which are relevant in the context of neurodegenerative diseases like Alzheimer's. nih.gov Investigating the inhibitory potential against such enzymes could open new therapeutic avenues.

Ion Channel Modulation: Some sulfonamide-based compounds have been shown to act as modulators of ion channels, such as the TRPV4 channel, which is implicated in conditions like acute lung injury. nih.gov

Table 2: Potential Biological Targets for this compound and its Analogues

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Dihydropteroate synthase, Carbonic anhydrase, Cholinesterases, Protein kinases | Infectious diseases, Cancer, Neurodegenerative diseases, Cancer |

| Ion Channels | TRPV4 | Acute lung injury, Pain |

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry and molecular modeling can significantly accelerate the drug discovery process by providing insights into the molecular interactions between ligands and their biological targets. For this compound, computational approaches can be employed in several ways:

Molecular Docking: Once potential biological targets are identified, molecular docking studies can predict the binding modes and affinities of the compound and its analogues. This can help in prioritizing the synthesis of compounds with the highest likelihood of being active. nih.gov

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and tested, QSAR models can be developed to correlate the chemical structures with their biological activities. These models can then be used to predict the activity of virtual compounds, guiding the design of more potent molecules.

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. nih.gov This allows for the early identification and elimination of compounds with unfavorable pharmacokinetic profiles.

The use of Density Functional Theory (DFT) can also provide valuable information on the structural and electronic properties of the molecules, aiding in the interpretation of experimental results. researchgate.net

Development of Eco-Friendly and Scalable Synthetic Methodologies

The traditional synthesis of sulfonamides often involves the use of hazardous reagents and solvents. Future research should focus on developing greener and more sustainable synthetic routes for this compound and its derivatives.

Key areas for improvement include:

Solvent-Free Reactions: Performing reactions under neat conditions can significantly reduce solvent waste. sci-hub.se

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key aspect of green chemistry. sci-hub.se

Catalytic Methods: The development of catalytic methods for sulfonamide synthesis can reduce the need for stoichiometric reagents and improve reaction efficiency.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility.

Recent advances in the green synthesis of sulfonamides, such as reactions in aqueous media or under solvent-free conditions, provide a strong foundation for developing more sustainable methods for the production of this compound and its analogues. sci-hub.seresearchgate.net

Q & A

Q. What optimized synthetic routes are recommended for N,4-diethyl-N-phenylbenzenesulfonamide to achieve high yields and purity?

Synthesis of this sulfonamide derivative typically involves nucleophilic substitution or sulfonylation reactions. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred due to their ability to dissolve sulfonyl chlorides and aromatic amines .

- Temperature control : Reactions are often conducted at 0–5°C initially to minimize side reactions, followed by gradual warming to room temperature .

- Catalysts : Triethylamine (TEA) or pyridine is used to neutralize HCl byproducts and accelerate reaction kinetics .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

- NMR spectroscopy : H and C NMR are critical for confirming substituent positions. The ethyl groups (N–CHCH) typically show δ ~1.2–1.4 ppm (triplet) and δ ~3.4–3.6 ppm (quartet), while sulfonamide protons (N–H) appear as broad singlets at δ ~7.5–8.0 ppm .

- X-ray crystallography : Programs like SHELXL refine crystal structures, identifying hydrogen-bonding interactions (e.g., N–H⋯O=S) that stabilize the molecular conformation .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 332.12 for CHNOS) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?

The ethyl groups at the N and 4-positions are electron-donating, activating the benzene ring toward EAS. Key findings include:

- Nitration : The sulfonamide group directs electrophiles to the para position relative to itself, but steric hindrance from ethyl groups may favor meta substitution in certain cases .

- Sulfonation : Competitive reactions can occur at the sulfonamide sulfur; controlled reaction conditions (e.g., HSO at 0°C) are required to avoid over-sulfonation .

- Methodological note : DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict charge distribution and reactive sites, aiding in reaction design .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives like this compound?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

- Solubility issues : Poor aqueous solubility may lead to false negatives. Use DMSO as a co-solvent (≤1% v/v) to enhance bioavailability .

- Assay interference : The sulfonamide group can bind nonspecifically to serum proteins. Include control experiments with bovine serum albumin (BSA) to validate target specificity .

- Structural analogs : Compare IC values with derivatives (e.g., N-methyl or halogen-substituted analogs) to identify structure-activity relationships (SAR) .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- ADMET prediction : Tools like SwissADME estimate logP (~2.8), indicating moderate lipophilicity. The compound likely crosses the blood-brain barrier (BBB) but may require formulation adjustments for oral bioavailability .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., carbonic anhydrase IX). The sulfonamide moiety often coordinates Zn in active sites, while ethyl groups influence binding affinity .

- Metabolism prediction : CYP3A4 is predicted to mediate N-deethylation, generating primary metabolites detectable via LC-MS/MS .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

- pH stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. HPLC analysis monitors degradation products (e.g., benzenesulfonic acid or ethylated byproducts) .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C typical for sulfonamides) .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; store samples in amber vials to prevent radical-mediated breakdown .

Q. How can derivatives of this compound be designed to enhance selectivity for cancer-related enzymes?

- Bioisosteric replacement : Substitute ethyl groups with trifluoromethyl (CF) to improve target affinity and metabolic stability .

- Hybrid molecules : Conjugate with quinazolinone or thiazole moieties to dual-target kinases and sulfonamide-sensitive enzymes (e.g., matrix metalloproteinases) .

- Proteolysis-targeting chimeras (PROTACs) : Link the sulfonamide to E3 ligase ligands to degrade overexpressed oncoproteins .

Q. What crystallographic challenges arise in determining the structure of N,4-diethyl-N-phenylbenylonamide, and how are they addressed?

- Disorder in ethyl groups : Use SHELXL’s PART instruction to model alternative conformations and refine occupancy ratios .

- Twinned crystals : Implement the Hooft parameter in PLATON to detect and correct twinning, ensuring accurate bond-length measurements .

- Hydrogen bonding networks : High-resolution data (≤0.8 Å) are required to resolve N–H⋯O interactions, which stabilize crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.